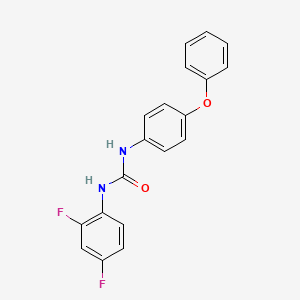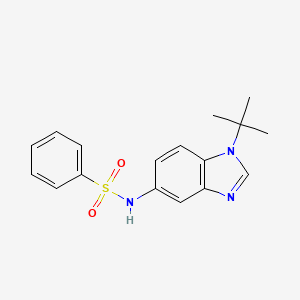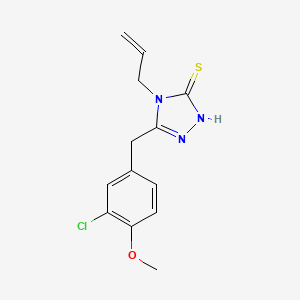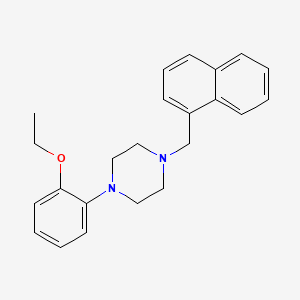
N-1-naphthyl-N'-(2-phenylethyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-1-naphthyl-N'-(2-phenylethyl)urea, also known as NPEU, is a synthetic compound that has been widely used in scientific research due to its unique chemical properties. NPEU is a white crystalline powder that is soluble in organic solvents such as ethanol and acetone. This compound has been used in various scientific studies to investigate its potential applications in the field of medicine and biology.
作用机制
The mechanism of action of N-1-naphthyl-N'-(2-phenylethyl)urea involves the inhibition of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. N-1-naphthyl-N'-(2-phenylethyl)urea has been shown to inhibit the activity of protein kinase C and tyrosine kinase, which are both involved in the regulation of cell growth and division. N-1-naphthyl-N'-(2-phenylethyl)urea has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-1-naphthyl-N'-(2-phenylethyl)urea has been shown to have a number of biochemical and physiological effects. Studies have shown that N-1-naphthyl-N'-(2-phenylethyl)urea can induce the production of reactive oxygen species (ROS) in cancer cells, which can lead to oxidative stress and cell death. N-1-naphthyl-N'-(2-phenylethyl)urea has also been shown to inhibit the activity of certain enzymes that are involved in the metabolism of drugs and toxins in the liver.
实验室实验的优点和局限性
One of the primary advantages of using N-1-naphthyl-N'-(2-phenylethyl)urea in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a valuable tool for studying the mechanisms of cancer growth and for developing new cancer treatments. However, one limitation of using N-1-naphthyl-N'-(2-phenylethyl)urea in lab experiments is its potential toxicity. N-1-naphthyl-N'-(2-phenylethyl)urea has been shown to have toxic effects on certain cell types, and care must be taken to ensure that the compound is used in a safe and controlled manner.
未来方向
There are several potential future directions for research on N-1-naphthyl-N'-(2-phenylethyl)urea. One area of interest is the development of new cancer treatments based on the compound's anti-tumor properties. Another potential direction is the investigation of N-1-naphthyl-N'-(2-phenylethyl)urea's potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-1-naphthyl-N'-(2-phenylethyl)urea and its potential applications in other areas of medicine and biology.
Conclusion:
In conclusion, N-1-naphthyl-N'-(2-phenylethyl)urea is a synthetic compound that has been widely used in scientific research due to its unique chemical properties. The compound has been shown to have anti-tumor properties and potential applications in the treatment of neurodegenerative disorders. Further research is needed to fully understand the compound's mechanisms of action and potential applications in medicine and biology.
合成方法
The synthesis of N-1-naphthyl-N'-(2-phenylethyl)urea involves the reaction of 1-naphthylamine with phenethyl isocyanate. The reaction is carried out in the presence of a catalyst such as triethylamine or pyridine to yield N-1-naphthyl-N'-(2-phenylethyl)urea. The purity of the compound can be improved by recrystallization or column chromatography.
科学研究应用
N-1-naphthyl-N'-(2-phenylethyl)urea has been extensively studied for its potential applications in various scientific fields. One of the primary uses of N-1-naphthyl-N'-(2-phenylethyl)urea is in the field of cancer research. Studies have shown that N-1-naphthyl-N'-(2-phenylethyl)urea has anti-tumor properties and can inhibit the growth of cancer cells. N-1-naphthyl-N'-(2-phenylethyl)urea has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
属性
IUPAC Name |
1-naphthalen-1-yl-3-(2-phenylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O/c22-19(20-14-13-15-7-2-1-3-8-15)21-18-12-6-10-16-9-4-5-11-17(16)18/h1-12H,13-14H2,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEFKRPHYWRGFJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)NC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
67616-11-9 |
Source


|
| Record name | 1-(1-NAPHTHYL)-3-(2-PHENYLETHYL)UREA | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(tert-butyl)-N-[(2-hydroxy-3-quinolinyl)methyl]-2-methoxyacetamide](/img/structure/B5792327.png)
![4,5-bis(4-methoxyphenyl)-2-[(1-pyrrolidinylmethylene)amino]-3-furonitrile](/img/structure/B5792328.png)


![4-nitro-N'-{[2-(2-phenylethyl)benzoyl]oxy}benzenecarboximidamide](/img/structure/B5792340.png)

![N-(3-methylphenyl)-6-{[(4-methyl-2-pyrimidinyl)thio]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B5792373.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5792377.png)
![4-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5792381.png)
![1-[4-(benzyloxy)benzyl]-4-methylpiperazine](/img/structure/B5792391.png)
![N-(3-acetylphenyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]thiourea](/img/structure/B5792402.png)

![7-(difluoromethyl)-N-(3,4-dimethylphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5792418.png)
